
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one is an organic compound with a unique structure that includes a pyrazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one typically involves the reaction of a butyl-substituted pyrazinone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the formation of the pyrazinone core, followed by the introduction of the butyl group and the hydroxylamine moiety. The process is optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
Types of Reactions
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted pyrazinones.
科学的研究の応用
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Butyl-5-hexylpyrrolizidine: Similar in structure but with a pyrrolizidine core.
3-Butyl-5-methyl-tetrahydro-2H-pyran-4-yl acetate: Contains a tetrahydropyran ring instead of a pyrazinone core.
Uniqueness
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxylamine group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.
特性
CAS番号 |
20855-70-3 |
|---|---|
分子式 |
C8H15N3O2 |
分子量 |
185.22 g/mol |
IUPAC名 |
5-butyl-3-(hydroxyamino)-2,5-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C8H15N3O2/c1-2-3-4-6-8(12)9-5-7(10-6)11-13/h6,13H,2-5H2,1H3,(H,9,12)(H,10,11) |
InChIキー |
NELBQMZXFGVYDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)NCC(=N1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



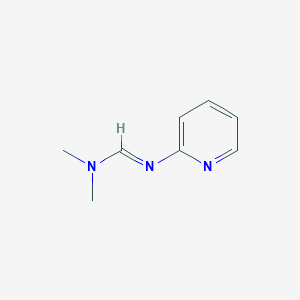
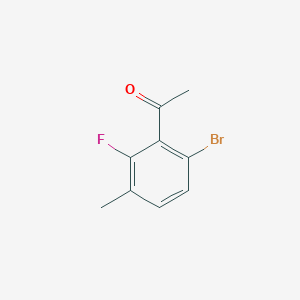
![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
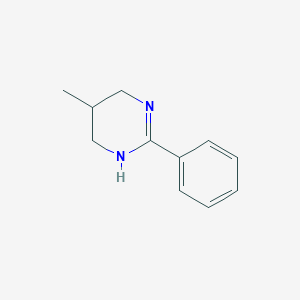
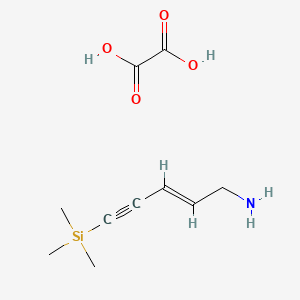
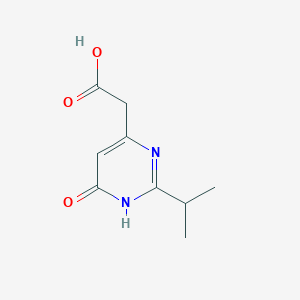
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
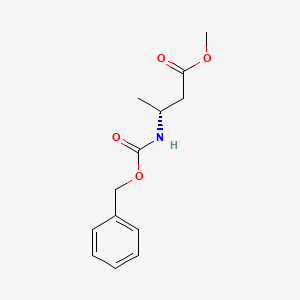
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)

![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)
